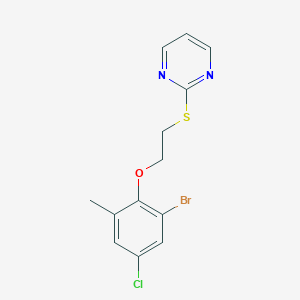![molecular formula C14H17NO6 B215575 Dimethyl 2-[(ethoxyacetyl)amino]terephthalate](/img/structure/B215575.png)
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most common active ingredient in insect repellents. DEET is a colorless liquid with a slightly sweet odor and is highly effective in repelling mosquitoes, ticks, and other biting insects.
作用機序
The exact mechanism of action of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is still not fully understood. It is believed that Dimethyl 2-[(ethoxyacetyl)amino]terephthalate works by interfering with the olfactory receptors of insects, making it difficult for them to detect the presence of humans. Dimethyl 2-[(ethoxyacetyl)amino]terephthalate may also act as an irritant to insects, causing them to avoid contact with treated skin.
Biochemical and Physiological Effects:
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has been shown to have low toxicity to humans and is considered safe for use when used as directed. However, some studies have suggested that Dimethyl 2-[(ethoxyacetyl)amino]terephthalate may have potential neurotoxic effects in certain circumstances. Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has also been shown to be a skin irritant in some individuals.
実験室実験の利点と制限
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is a highly effective insect repellent and is widely used in laboratory experiments involving mosquitoes, ticks, and other biting insects. However, there are limitations to its use, including potential toxicity to humans and other animals, as well as potential environmental concerns.
将来の方向性
1. Development of new insect repellents with improved safety and efficacy profiles.
2. Investigation of the mechanism of action of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
3. Development of new methods for preventing the transmission of vector-borne diseases.
4. Investigation of the potential environmental impact of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
5. Development of new methods for controlling insect populations without the use of insecticides.
In conclusion, Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is a highly effective insect repellent that has been extensively studied for its potential use in preventing the transmission of vector-borne diseases. While it has been shown to have low toxicity to humans, there are limitations to its use, including potential environmental concerns. Further research is needed to develop new insect repellents with improved safety and efficacy profiles and to investigate the potential environmental impact of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
合成法
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is synthesized by a multi-step process that involves the reaction of terephthalic acid with ethylene glycol to form dimethyl terephthalate. This is then reacted with ethyl acetoacetate to form dimethyl 2-[(ethoxyacetyl)amino]terephthalate. The final product is then purified through distillation and recrystallization to obtain pure Dimethyl 2-[(ethoxyacetyl)amino]terephthalate.
科学的研究の応用
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has been extensively studied for its insect repellent properties and has been found to be highly effective in repelling mosquitoes, ticks, and other biting insects. It has also been studied for its potential use in preventing the transmission of vector-borne diseases such as malaria, dengue fever, and Zika virus.
特性
製品名 |
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate |
|---|---|
分子式 |
C14H17NO6 |
分子量 |
295.29 g/mol |
IUPAC名 |
dimethyl 2-[(2-ethoxyacetyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO6/c1-4-21-8-12(16)15-11-7-9(13(17)19-2)5-6-10(11)14(18)20-3/h5-7H,4,8H2,1-3H3,(H,15,16) |
InChIキー |
PADUFCJXKHCGIY-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
正規SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)


![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)

![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)
![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)